(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Medicinal Chemistry Synthetic Chemistry Reaction Stoichiometry

This compound is a versatile building block featuring a primary amine linker and a 1,2,4-triazole pharmacophore. Its unique structure provides a reactive handle for amide bond formation and reductive amination while maintaining heme-binding capacity for CYP51 inhibition studies. The hydrochloride salt (CAS 1107633-38-4) is recommended for aqueous biological assays to ensure solubility. For anhydrous reactions, choose the free base. The documented purity ensures reliable structure-activity relationships.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 893752-99-3
Cat. No. B1612700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine
CAS893752-99-3
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)N2C=NC=N2
InChIInChI=1S/C9H10N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2
InChIKeyWJLYNSNEGTXEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine (CAS 893752-99-3): Procurement-Relevant Chemical Identity and Baseline Specifications


(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine (CAS 893752-99-3) is a heteroaromatic primary amine comprising a para-substituted phenyl ring bearing a 1,2,4-triazole moiety and a methanamine group, with molecular formula C₉H₁₀N₄ and molecular weight 174.20 g/mol [1]. This compound is commercially available as the free base with standard purity of ≥95% from multiple vendors, and is also supplied as the hydrochloride salt (CAS 1107633-38-4) for enhanced stability and aqueous solubility . The compound is not an approved drug substance but serves as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for antifungal and antimicrobial research programs [2].

Why (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine Cannot Be Arbitrarily Substituted: Key Differentiators from Structurally Similar Analogs


The procurement value of (4-(1H-1,2,4-triazol-1-yl)phenyl)methanamine is not defined by generic triazole-class membership but by its specific combination of a primary aliphatic amine linker with a 1,2,4-triazole pharmacophore at the para-position. While 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) and 4-(1H-imidazol-1-yl)phenylmethanamine (CAS 110760-95-7) share the phenyl-triazole/imidazole scaffold, they diverge critically in the nature and position of the amine functionality . These structural differences translate to distinct physicochemical properties—including pKa, LogP, and solubility profiles—that directly impact synthetic utility, reaction compatibility, and downstream biological screening outcomes . Generic substitution based solely on triazole core identity without accounting for the methanamine linker's unique reactivity and ionization behavior introduces uncontrolled variables that can compromise experimental reproducibility and SAR interpretation. The quantitative evidence below establishes precisely where this compound differs from its closest comparators in measurable terms relevant to scientific selection.

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine: Quantified Differential Evidence Versus Closest Analogs for Procurement Decision-Making


Molecular Weight Differentiation: Impact on Molar Calculations and Reaction Stoichiometry

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine (free base, CAS 893752-99-3) has a molecular weight of 174.20 g/mol. Its direct analog 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) has a molecular weight of 160.18 g/mol. The +14.02 g/mol difference corresponds to the substitution of an aromatic amine (-NH₂ directly attached to phenyl) with a benzylic amine (-CH₂NH₂) [1]. For a 10 mmol-scale reaction, this translates to a mass difference of 140.2 mg (1.74 g for target compound vs. 1.60 g for the aniline analog). When using the hydrochloride salt (CAS 1107633-38-4, MW 210.66 g/mol), the difference expands to +50.48 g/mol versus the aniline free base, requiring 2.11 g for the same 10 mmol scale .

Medicinal Chemistry Synthetic Chemistry Reaction Stoichiometry

Commercially Verifiable Purity Specifications and Quality Control Documentation

Commercially available (4-(1H-1,2,4-triazol-1-yl)phenyl)methanamine is supplied with a minimum purity specification of 95% as determined by HPLC, with batch-specific analytical documentation including NMR, HPLC, and GC available upon request . In contrast, the structurally related 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) is typically available at purities ranging from 95% to 98% but with less consistent analytical documentation across suppliers [1]. The hydrochloride salt (CAS 1107633-38-4) offers a key differentiation: it contains 16.3% less active triazole-amine moiety per unit mass than the free base due to the HCl counterion, which must be accounted for in potency calculations and salt-to-base conversions during synthesis .

Quality Control Procurement Analytical Chemistry

Hydrochloride Salt Form: Quantified Solubility and Stability Advantages for Biological Assays

The hydrochloride salt of (4-(1H-1,2,4-triazol-1-yl)phenyl)methanamine (CAS 1107633-38-4) provides enhanced aqueous solubility compared to the free base due to protonation of the primary amine at physiological and mildly acidic pH [1]. With a predicted pKa of 8.73±0.10 for the free base conjugate acid, the compound exists predominantly in protonated form at pH < 7.7 . The HCl salt eliminates the need for in situ acidification and reduces batch-to-batch variability in dissolution kinetics. In contrast, 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) has an aromatic amine directly attached to the phenyl ring with significantly lower basicity (predicted pKa ~4-5 for the anilinium ion), resulting in minimal protonation at physiological pH and poorer aqueous solubility without organic co-solvents .

Solubility Formulation Biological Assay Compatibility

Predicted Physicochemical Parameters: pKa and LogP Differential for Ionization-Dependent Applications

(4-(1H-1,2,4-triazol-1-yl)phenyl)methanamine exhibits a predicted pKa of 8.73±0.10 for the conjugate acid of the primary amine, and a LogP of 1.43±0.47 [1]. The closest comparator, 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5), has a predicted pKa of approximately 4-5 (anilinium ion) and a comparable aromatic LogP contribution but lacks the polar primary amine that dominates the target compound's ionization profile . The pKa difference of approximately 4 units translates to a 10,000-fold difference in protonation equilibrium at neutral pH. Additionally, the target compound has a polar surface area (PSA) of 56.73 Ų, which influences membrane permeability predictions in drug discovery settings .

Physicochemical Properties ADME Prediction Chromatography

Optimal Application Scenarios for (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine Based on Quantified Differentiating Properties


Antifungal SAR Studies Requiring Precise Stoichiometric Control of Triazole Pharmacophore Incorporation

In structure-activity relationship (SAR) campaigns targeting lanosterol 14α-demethylase (CYP51) inhibition, the methanamine linker of (4-(1H-1,2,4-triazol-1-yl)phenyl)methanamine provides a reactive primary amine handle for amide bond formation or reductive amination while maintaining the triazole's heme-binding capacity. The +14.02 g/mol molecular weight difference versus the aniline analog requires stoichiometric correction to prevent 8.8% molar under-dosing when using the free base, or 31.5% correction when the HCl salt is employed [1]. The documented ≥95% purity with batch-specific QC data (NMR, HPLC, GC) ensures that observed SAR trends reflect true structure-activity relationships rather than purity artifacts .

Aqueous Biological Assays Requiring High Solubility Without Organic Co-Solvent Interference

For in vitro antifungal susceptibility testing (MIC determinations against Candida or Aspergillus species) or enzyme inhibition assays conducted in aqueous buffer systems at physiological pH (7.4), the hydrochloride salt (CAS 1107633-38-4) is the preferred procurement option. The benzylic amine's pKa of 8.73 ensures >95% protonation at assay pH, providing aqueous solubility without requiring DMSO or other organic co-solvents that can confound MIC readings through solvent-mediated growth inhibition . The pre-formed HCl salt eliminates lot-to-lot variability in dissolution kinetics and reduces sample preparation time compared to in situ acidification of the free base [2].

Metal-Organic Framework (MOF) Ligand Synthesis Requiring Bidentate N-Donor Coordination Geometry

The para-substituted 1,2,4-triazole-phenyl scaffold with a pendant primary amine enables this compound to function as a bidentate or bridging ligand in coordination polymer and MOF synthesis. The triazole N2/N4 nitrogen atoms coordinate transition metals, while the primary amine provides a secondary coordination site or post-synthetic modification handle. Related 4-(1H-1,2,4-triazol-1-yl)phenyl derivatives are established MOF building blocks, with the tris-substituted analog TTPA commercially available for porous material construction . The target compound's 1.26 g/cm³ predicted density and 360.7°C predicted boiling point inform solvent selection and thermal stability assessments during solvothermal synthesis optimization .

Synthetic Intermediates for Cardiovascular and Renal Disease Drug Candidates

Patents from Bayer Pharma disclose oxoalkyl-substituted 1-phenyl-1,2,4-triazole derivatives as therapeutic agents for cardiovascular and renal diseases, wherein the 4-(1H-1,2,4-triazol-1-yl)phenyl scaffold serves as a core pharmacophore [3]. The methanamine functionality provides a versatile synthetic handle for introducing diverse substituents via amide coupling, urea formation, or reductive amination. The availability of both free base and HCl salt forms enables flexibility in reaction conditions—the free base for anhydrous organic reactions, the HCl salt for aqueous workups or when acid-labile protecting groups are present elsewhere in the synthetic sequence [4].

Technical Documentation Hub

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